molecular formula C15H14BrNO2 B3166858 Benzyl N-[(4-bromophenyl)methyl]carbamate CAS No. 914452-60-1

Benzyl N-[(4-bromophenyl)methyl]carbamate

Cat. No.: B3166858
CAS No.: 914452-60-1
M. Wt: 320.18 g/mol
InChI Key: OKCHZXGMHUPTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(4-bromophenyl)methyl]carbamate is an organic compound with the molecular formula C15H14BrNO2. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamate group through a benzyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-bromobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

The reaction can be represented as follows:

C6H5CH2OCOCl+BrC6H4CH2NH2C6H5CH2OCONHCH2C6H4Br+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{BrC}_6\text{H}_4\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{CH}_2\text{C}_6\text{H}_4\text{Br} + \text{HCl} C6​H5​CH2​OCOCl+BrC6​H4​CH2​NH2​→C6​H5​CH2​OCONHCH2​C6​H4​Br+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification steps: Including recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4-bromophenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Hydrolysis: 4-bromobenzylamine and benzyl alcohol.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

Benzyl N-[(4-bromophenyl)methyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(4-bromophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The bromine atom and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(4-bromophenyl)-N-methylcarbamate
  • Benzyl (4-bromobenzyl)carbamate
  • tert-Butyl N-(4-bromobenzyl)carbamate

Uniqueness

Benzyl N-[(4-bromophenyl)methyl]carbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbamate group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

benzyl N-[(4-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCHZXGMHUPTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 mL flask, (4-bromophenyl)methanaminium chloride (10.0 g, 44.9 mmol) and sodium hydroxide (4.00 g, 100 mmol) were dissolved in tetrahydrofuran (80 mL) and water (80 mL). The flask was placed in an ice water bath and benzyl carbonochloridate (7.06 mL, 49.4 mmol) was added dropwise. The reaction was allowed to stir for 3 h. The reaction was then poured into brine solution and extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated to give the title compound as a white solid (14.1 g, 97%): 1H NMR (400 MHz, DMSO-d6) δ 7.88 (t, J=6.1 Hz, 1H), 7.58-7.46 (m, 2H), 7.46-7.27 (m, 5H), 7.23 (d, J=8.2 Hz, 2H), 5.06 (s, 2H), 4.19 (d, J=6.2 Hz, 2H); 13C NMR (101 MHz, DMSO-d6) δ 156.34, 139.19, 137.05, 131.10, 129.22, 128.32, 127.78, 127.73, 119.79, 65.44, 43.22; ESIMS m/z 320 ([M+H]+).
Name
(4-bromophenyl)methanaminium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

In a 500 mL round bottomed flask, equipped with a magnetic stir bar, (4-bromophenyl)methanaminium chloride (10.0 g, 44.9 mmol) and sodium hydroxide (4.00 g, 100 mmol) were dissolved in tetrahydrofuran (80 mL) and water (80 mL). The solution was cooled in an ice water bath, and benzyl chloroformate (7.06 mL, 49.4 mmol) was added dropwise. The reaction was allowed to stir for 1 hour. The reaction was poured into a brine solution and extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the title compound as a white solid (14.8 g, 102%): 1H NMR (400 MHz, DMSO-d6) δ 7.92 (t, J=6.0 Hz, 1H), 7.64-7.53 (m, 2H), 7.47-7.33 (m, 5H), 7.32-7.20 (m, 2H), 5.10 (s, 2H), 4.23 (d, J=6.2 Hz, 2H); 13C NMR (101 MHz, DMSO-d6) δ 156.33, 139.20, 137.05, 131.10, 129.22, 128.33, 127.72, 119.77, 65.42, 43.19; ESIMS m/z 320, 322 ([M+H]+).
Name
(4-bromophenyl)methanaminium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
102%

Synthesis routes and methods III

Procedure details

A solution of 4-bromobenzylamine (5 g, 26.9 mmol) in THF (50 ml) and water (50 ml) was cooled down to 0° C. with sodium hydroxide (1.13 g, 28.2 mmol). Benzyl chloroformate (4.0 ml, 28.2 mmol) was added slowly and the reaction mixture was stirred at 0° C. for 1 h and at r.t. for 18 hours. Brine (50 ml) and EtOAc (50 mL) were added and the phases were separated. The aqueous phase was extracted with EtOAc (40 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness to yield a light pink solid (9.27 g, 100%). 1H NMR (300 MHz, CDCl3), δ: 4.34 (2 H, d, J=6.0 Hz, CH2NH), 5.14 (2 H, s, OCH2), 7.17 (2 H, d, J=8.1 Hz, Ar), 7.33-7.40 (5 H, m, Ar), 7.46 (2 H, d, J=8.3 Hz, Ar)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[(4-bromophenyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[(4-bromophenyl)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzyl N-[(4-bromophenyl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl N-[(4-bromophenyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-[(4-bromophenyl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl N-[(4-bromophenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.